molecular formula C18H13F3N2O2 B2968153 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-31-8

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B2968153
CAS No.: 478030-31-8
M. Wt: 346.309
InChI Key: RXZABJLMDVAUSH-UHFFFAOYSA-N
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Description

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a phenoxy group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of a base.

    Methoxylation and Phenoxylation: The methoxy and phenoxy groups can be introduced through nucleophilic substitution reactions using methanol and phenol derivatives, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol or phenol derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-Phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZABJLMDVAUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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